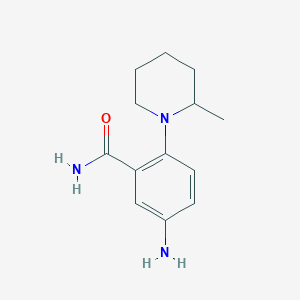

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide

Descripción general

Descripción

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an amino group attached to a benzamide core, with a 2-methyl-piperidinyl substituent, which contributes to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the 2-methyl-piperidinyl group through nucleophilic substitution reactions. The amino group is then introduced via reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is C13H19N3O, with a molecular weight of 233.31 g/mol. The compound features an amine group, which is crucial for its interaction with biological targets, and a benzamide moiety that contributes to its pharmacological properties.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of migraine disorders. It serves as an intermediate in the synthesis of lasmiditan, a selective agonist for the 5-HT_1F receptor, which is under investigation for migraine treatment. Lasmiditan has shown promise due to its ability to alleviate migraine symptoms without the vasoconstrictive effects associated with traditional triptans .

Neurology and Pain Management

The compound's role in neurology extends to its use as a potential agent in pain management. By modulating serotonin receptors, it may help manage pain pathways involved in migraine attacks and other types of chronic pain conditions. This application aligns with ongoing research into new strategies for treating primary headache disorders, which affect millions globally .

Biochemical Research

In biochemical studies, this compound has been utilized as a biochemical tool for proteomics research. Its ability to interact with various proteins makes it relevant in studies aimed at understanding protein functions and interactions within biological systems .

Case Study: Lasmiditan Synthesis

A significant application of this compound is its involvement in the synthesis of lasmiditan. Research indicates that this compound can be efficiently synthesized through various methods that enhance yield and purity, making it suitable for pharmaceutical applications . The synthesis process involves several steps, including the formation of key intermediates that are critical for the final product.

Case Study: Pain Management Trials

Clinical trials exploring the efficacy of lasmiditan have highlighted the importance of this compound as an essential precursor. These trials demonstrate the compound's potential in providing relief from acute migraine attacks without significant side effects, marking a shift towards more targeted therapies in pain management .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for lasmiditan synthesis | Effective agonist for migraine treatment |

| Neurology | Potential agent for chronic pain management | Modulates serotonin pathways |

| Biochemical Research | Tool for proteomics studies | Interacts with various proteins |

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Known for its use in herbicides and polymer stabilizers.

4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Used in the synthesis of various chemical intermediates.

Uniqueness

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, benzamide core, and 2-methyl-piperidinyl substituent sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Actividad Biológica

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with an amino group and a 2-methyl-piperidine moiety. Its molecular formula is and it has a molecular weight of approximately 233.31 g/mol . The specific substitution pattern of the piperidine ring is crucial as it affects the compound's interaction with biological targets.

Research indicates that this compound exhibits significant biological activity by inhibiting specific enzymatic pathways. Initial studies suggest its potential as an inhibitor in pathways related to cancer and inflammation .

Enzyme Inhibition

The compound has been shown to interact with various enzymes, particularly kinases involved in cancer progression. For instance, it may inhibit the extracellular signal-regulated kinase 5 (ERK5), which plays a role in cellular proliferation and survival . The inhibition of ERK5 has been linked to reduced tumor growth and metastasis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Enzymatic Inhibition | ERK5 Inhibition | Cancer cells | Reduced proliferation and survival |

| Anti-inflammatory | Unknown | Inflammatory pathways | Potential reduction in inflammatory markers |

| Receptor Modulation | GPCR Interaction | Various receptors | Modulation of signaling pathways |

Case Studies and Research Findings

- Cancer Research : A study highlighted the compound's ability to inhibit ERK5 activity in HeLa cells, demonstrating a significant reduction in cancer cell viability at nanomolar concentrations . This suggests that this compound could be a candidate for targeted cancer therapies.

- Inflammation Studies : Preliminary data indicate that the compound may exhibit anti-inflammatory properties, although the exact mechanisms remain under investigation. Its ability to modulate specific inflammatory pathways could provide insights into new therapeutic strategies for chronic inflammatory diseases.

- Molecular Docking Studies : Computational analyses have predicted binding modes and affinities for various biological targets, reinforcing the compound's potential as a selective inhibitor in drug development . These studies are essential for understanding how structural modifications can enhance efficacy.

Propiedades

IUPAC Name |

5-amino-2-(2-methylpiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(14)8-11(12)13(15)17/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQZVNGWOGNJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387933 | |

| Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694456-64-9 | |

| Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.